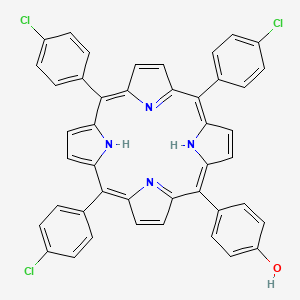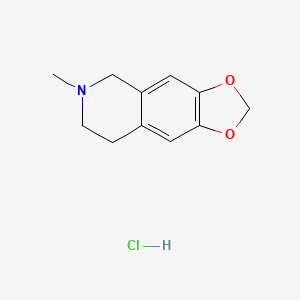
Naboctate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naboctathydrochlorid ist die Hydrochloridform von Naboctat, einem synthetischen Cannabinoid-Rezeptoragonisten. Es ist bekannt für seine Antiemetika-, Sedativa-, Anxiolytika- und Glaukom-Eigenschaften . Die Verbindung hat die Summenformel C33H54ClNO3 und eine molare Masse von 548,240 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Naboctathydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Grundverbindung Naboctat. Der Syntheseweg beinhaltet typischerweise die Veresterung eines Benzochromen-Derivats mit einem Diethylamino-Butanoat . Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln und Katalysatoren, um den Veresterungsprozess zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion von Naboctathydrochlorid folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird dann gereinigt und durch eine Reaktion mit Salzsäure in ihre Hydrochloridform umgewandelt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Naboctathydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Naboctathydrochlorid kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Benzochromen-Derivate liefern, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Naboctathydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung in Studien zu synthetischen Cannabinoid-Rezeptoragonisten verwendet.
Biologie: Untersucht für seine Auswirkungen auf zelluläre Signalwege und Rezeptor-Interaktionen.
Medizin: Erfolgreiche Therapie bei Übelkeit, Angstzuständen und Glaukom.
Industrie: Verwendung bei der Entwicklung neuer Arzneimittel und Therapeutika
Wirkmechanismus
Naboctathydrochlorid entfaltet seine Wirkungen, indem es als Agonist an Cannabinoid-Rezeptoren wirkt, insbesondere an den CB1- und CB2-Rezeptoren. Diese Interaktion führt zur Modulation verschiedener Signalwege, was zu seinen Antiemetika-, Sedativa-, Anxiolytika- und Glaukom-Effekten führt . Der Wirkmechanismus der Verbindung beinhaltet die Aktivierung von G-Protein-gekoppelten Rezeptoren, die wiederum intrazelluläre Signalkaskaden beeinflussen .
Wissenschaftliche Forschungsanwendungen
Naboctate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of synthetic cannabinoid receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic uses in treating nausea, anxiety, and glaucoma.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Naboctate hydrochloride exerts its effects by acting as an agonist at cannabinoid receptors, particularly the CB1 and CB2 receptors. This interaction leads to the modulation of various signaling pathways, resulting in its antiemetic, sedative, anxiolytic, and anti-glaucoma effects . The compound’s mechanism of action involves the activation of G-protein coupled receptors, which in turn influence intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nabiximole: Ein weiterer Cannabinoid-Rezeptoragonist mit ähnlichen therapeutischen Eigenschaften.
Dronabinol: Eine synthetische Form von Tetrahydrocannabinol (THC), die für ähnliche medizinische Anwendungen eingesetzt wird.
Nabilone: Ein synthetisches Cannabinoid mit Antiemetika- und Anxiolytika-Eigenschaften
Einzigartigkeit
Naboctathydrochlorid ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine eindeutige Interaktion mit Cannabinoid-Rezeptoren ermöglicht. Dieses einzigartige Interaktionsprofil trägt zu seinen spezifischen therapeutischen Wirkungen bei und macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Eigenschaften
CAS-Nummer |
73747-21-4 |
|---|---|
Molekularformel |
C33H54ClNO3 |
Molekulargewicht |
548.2 g/mol |
IUPAC-Name |
(6,6,9-trimethyl-3-nonan-2-yl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 4-(diethylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C33H53NO3.ClH/c1-8-11-12-13-14-16-25(5)26-22-29(36-31(35)17-15-20-34(9-2)10-3)32-27-21-24(4)18-19-28(27)33(6,7)37-30(32)23-26;/h22-25H,8-21H2,1-7H3;1H |
InChI-Schlüssel |
DJCHJIBHIQYSLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN(CC)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12298541.png)
![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298546.png)


![2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B12298559.png)

![4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline](/img/structure/B12298570.png)
![(4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B12298578.png)

![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12298584.png)

![2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid](/img/structure/B12298604.png)
![DOTA-NOC, DOTA-[Nal3]-octreotide](/img/structure/B12298608.png)
